N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide
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Overview
Description
N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C12H16N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its tert-butyl and methyl substituents on the nitrogen atom and a nitro group on the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of p-nitrobenzoyl chloride with tert-butylamine and methylamine. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-tert-butyl-N-methyl-p-nitrobenzamide using a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide can be reduced to an amine group using hydrogenation or other reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: N-tert-Butyl-N-methyl-p-phenylenediamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: : N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: : While not a drug itself, it serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: : It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds, influencing the compound’s interactions with biological molecules. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
N-tert-Butyl-N-methyl-p-phenylenediamine: Similar structure but with an amine group instead of a nitro group.
N-tert-Butyl-N-methylbenzamide: Lacks the nitro group, making it less reactive in redox reactions.
N-tert-Butyl-N-methyl-o-nitrobenzamide: Nitro group in the ortho position, affecting its chemical reactivity and steric properties.
Uniqueness: N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is unique due to the combination of its nitro group and tert-butyl/methyl substituents, which confer specific reactivity and steric properties that are valuable in various chemical and industrial applications.
Properties
CAS No. |
54284-31-0 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-tert-butyl-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)13(4)11(15)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3 |
InChI Key |
OWQGSQOMTFYNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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